Creatine

Description

An amino acid derivative that occurs in vertebrate tissues and in urine. In muscle tissue, creatine generally occurs as phosphocreatine. Creatine is excreted as creatinine in the urine.

Creatine has been reported in Glycine max, Citrus reticulata, and other organisms with data available.

Creatine is an endogenous amino acid derivative produced by vertebrate animals and occurring primarily in muscle cells. Creatine is important for energy storage; it is phosphorylated to creatine phosphate, which serves as a phosphate donor in the conversion of ADP to ATP and supplies energy necessary for muscle contraction. Dietary supplementation with creatine may improve muscle wasting associated with cancer and other chronic diseases.

CREATINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.

Creatine is an amino acid that occurs in vertebrate tissues and in urine. In muscle tissue, creatine generally occurs as phosphocreatine. Creatine is excreted as creatinine in the urine. Creatine functions as part of the cell's energy shuttle. The high energy phosphate group of ATP is transferred to creatine to form phosphocreatine in the following reaction: Cr + ATP <-> PCr + ADP. This reaction is reversibly catalyzed by creatine kinase. In the human body creatine is synthesized mainly in the liver by the use of parts from three different amino acids - arginine, glycine, and methionine. 95% of it is later stored in the skeletal muscles, with the rest in the brain, heart, testes.

An amino acid that occurs in vertebrate tissues and in urine. In muscle tissue, creatine generally occurs as phosphocreatine. Creatine is excreted as CREATININE in the urine.

See also: Kynurenine (related).

Structure

3D Structure

Propriétés

IUPAC Name |

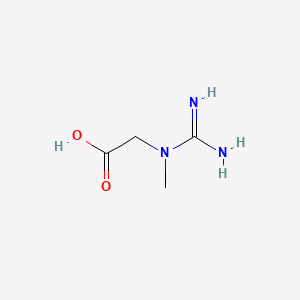

2-[carbamimidoyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSVTCORWBXHQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040451 |

Source

|

| Record name | Creatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid |

Source

|

| Record name | Creatine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, insoluble in ether, Slightly soluble in ether and ethanol, In water, 1.33X10+4 mg/L at 18 °C, 13.3 mg/mL at 18 °C |

Source

|

| Record name | Creatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.33 at 25 °C |

Source

|

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00079 [mmHg] |

Source

|

| Record name | Creatine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57-00-1 |

Source

|

| Record name | Creatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | creatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Creatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amidinosarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU72812GK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 303 °C, 303 °C |

Source

|

| Record name | Creatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to In Vitro Creatine Biosynthesis and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical processes, experimental methodologies, and regulatory mechanisms governing creatine biosynthesis and metabolism in vitro. It is designed to serve as a foundational resource for professionals engaged in research and drug development related to cellular energy metabolism.

The Core Biosynthetic Pathway of Creatine

Creatine is an essential metabolite for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1] Its de novo synthesis is a two-step enzymatic process primarily occurring in the kidney and liver, involving three key amino acids: arginine, glycine, and methionine.[2][3]

-

Step 1: Formation of Guanidinoacetate (GAA) The pathway begins with the transfer of an amidino group from L-arginine to glycine. This reaction is catalyzed by L-arginine:glycine amidinotransferase (AGAT) and yields guanidinoacetate (GAA) and ornithine.[2][4] AGAT is considered the rate-limiting enzyme in this pathway.[5][6] In many species, AGAT activity is highest in the kidney.[2][7]

-

Step 2: Methylation of GAA to Creatine In the subsequent step, GAA is methylated to form creatine. This reaction is catalyzed by guanidinoacetate N-methyltransferase (GAMT) , which utilizes S-adenosylmethionine (SAM) as the methyl donor, converting it to S-adenosylhomocysteine (SAH) in the process.[2][8] GAMT activity is predominantly found in the liver.[2][7]

Following synthesis, creatine is transported via the SLC6A8 transporter to target cells where it is phosphorylated by creatine kinase (CK) to phosphocreatine (PCr), creating a readily available reservoir of high-energy phosphate for ATP regeneration.[1][6][9]

Quantitative Analysis of Creatine Biosynthesis In Vitro

Quantitative analysis of enzyme kinetics and metabolite concentrations is fundamental to understanding the efficiency and regulation of the creatine biosynthesis pathway. The data presented below are derived from various in vitro studies, including those using recombinant enzymes and isolated cell systems.

Table 1: Enzyme Kinetic Parameters for Creatine Biosynthesis Enzymes

| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Organism/System |

|---|---|---|---|---|

| GAMT | Guanidinoacetate (GAA) | 57 ± 9 µM | 0.08 ± 0.02 µmol/min/mg | Recombinant Human[10] |

| GAMT | S-Adenosylmethionine (SAM) | 49 µM | Not specified | Rat Liver[2] |

| Creatine Transporter (SLC6A8) | Creatine | 45 µM | 17 nmol/h/mg protein | Rat Astrocytes[11] |

Table 2: In Vitro Creatine Synthesis and Metabolite Concentrations

| Parameter | Value | Units | Experimental System |

|---|---|---|---|

| Maximal Creatine Synthesis Rate | 2.1 | nmol/h/mg dry wt | Isolated Rat Hepatocytes[2] |

| Maximal Rate (with Methionine) | 3.6 | nmol/h/mg dry wt | Isolated Rat Hepatocytes[2] |

| Half-maximal [GAA] for Synthesis | 13.3 | µM | Isolated Rat Hepatocytes[2] |

| In Vitro Biosynthesis Rate | 1.06 ± 0.07 | nmol/h/mg protein | Mouse Gastrocnemius Muscle[12] |

| Intracellular Creatine (Lvm3b cells) | Reduction of >79% | (with RGX-202 inhibitor) | Human CRC Cell Line[13] |

| Intracellular Phosphocreatine (Lvm3b cells) | Reduction of >99% | (with RGX-202 inhibitor) | Human CRC Cell Line[13] |

Experimental Protocols for In Vitro Analysis

Studying creatine metabolism in vitro relies on a range of techniques from isolated enzyme assays to whole-cell models. Below are detailed methodologies for key experiments.

Protocol 1: GAMT Enzyme Activity Assay (Adapted from Homogenates)

This protocol measures the activity of GAMT by quantifying the rate of creatine formation from its substrates, GAA and SAM.

-

Preparation of Homogenate:

-

Homogenize fresh tissue (e.g., liver) in 4 volumes of ice-cold buffer (0.25 M sucrose, 10 mM HEPES, 1 mM EDTA).[2]

-

Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.[2]

-

Collect the resulting supernatant, which contains the cytosolic GAMT enzyme, and determine its protein concentration (e.g., via Bradford assay).

-

-

Assay Reaction:

-

Prepare a reaction mixture containing 35 mM Tris buffer (pH 7.4), 7 mM 2-mercaptoethanol, and 50 µM S-adenosylmethionine (SAM).[2]

-

Pre-incubate the mixture for 10 minutes at the desired assay temperature (e.g., 37°C).[2]

-

Initiate the reaction by adding the substrate, guanidinoacetate (GAA), to a final concentration of 0.2 mM.[2] For control reactions (blanks), omit GAA.

-

Incubate for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

-

Quantification:

-

Stop the reaction (e.g., by adding a strong acid like perchloric acid followed by neutralization).

-

Quantify the amount of creatine produced using a suitable method, such as a colorimetric/fluorometric enzymatic assay kit or by HPLC/LC-MS/MS.[2][14]

-

Calculate the specific activity as nmol of creatine produced per minute per mg of protein.

-

Protocol 2: In Vitro Creatine Synthesis in Cultured Cells

This protocol assesses the de novo synthesis of creatine and GAA from labeled amino acid precursors in a cell culture model.[15]

-

Cell Culture and Labeling:

-

Culture cells (e.g., primary astrocytes, fibroblasts) to a desired confluency in standard growth medium.[15][16]

-

Replace the growth medium with a labeling medium containing stable isotope-labeled precursors, such as [¹⁵N₂]Arginine and [¹³C₂,¹⁵N]Glycine, at a defined concentration (e.g., 10 mM).[15]

-

Incubate the cells for a specified time (e.g., 24 hours) to allow for the uptake and incorporation of labeled precursors into GAA and creatine.[15]

-

-

Sample Preparation:

-

Wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular labeled precursors.

-

Lyse the cells (e.g., using sonication or freeze-thaw cycles in an appropriate buffer).

-

Deproteinize the cell lysate, for example, by using a 10 kDa molecular weight cutoff (MWCO) spin filter.[14][15]

-

-

Quantification by LC-MS/MS:

-

Derivatize the analytes in the cell extract (e.g., to butyl esters using HCl in n-butanol) to improve chromatographic separation and ionization efficiency.[15]

-

Analyze the derivatized sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][17]

-

Quantify the concentrations of labeled GAA and creatine by comparing their peak areas to those of known standards and stable isotope-labeled internal standards.[18]

-

Regulation of Creatine Biosynthesis

The synthesis of creatine is tightly regulated to maintain homeostasis and prevent excessive accumulation of its intermediates. The primary mechanism of regulation is feedback inhibition of the AGAT enzyme by creatine itself.

-

Feedback Repression of AGAT: High levels of creatine suppress the expression and activity of AGAT, the pathway's rate-limiting enzyme.[7][19] This end-product repression is a crucial control point. For instance, creatine supplementation in animal models leads to a marked decrease in AGAT mRNA and protein levels in the kidney.[7][19]

-

GAMT Regulation: In contrast to AGAT, GAMT expression and activity do not appear to be significantly down-regulated by creatine levels, suggesting that the primary point of feedback control is at the first step of the pathway.[12][20]

-

Transporter Regulation: The expression of the creatine transporter (SLC6A8) can also be modulated. In creatine-deficient states, such as in AGAT knockout mice, the expression of SLC6A8 is upregulated, likely as a compensatory mechanism to maximize the uptake of any available creatine.[5]

References

- 1. gosset.ai [gosset.ai]

- 2. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trace.tennessee.edu [trace.tennessee.edu]

- 4. Creatine – A Dispensable Metabolite? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homoarginine- and Creatine-Dependent Gene Regulation in Murine Brains with l-Arginine:Glycine Amidinotransferase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Creatine transporter (SLC6A8) knockout mice display an increased capacity for in vitro creatine biosynthesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. In vitro study of uptake and synthesis of creatine and its precursors by cerebellar granule cells and astrocytes suggests some hypotheses on the physiopathology of the inherited disorders of creatine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gene delivery of AGAT and GAMT boosts creatine levels in creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bevital.no [bevital.no]

- 19. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]

- 20. Creatine transporter (SLC6A8) knockout mice display an increased capacity for in vitro creatine biosynthesis in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Creatine on Neuronal Cell Energy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine is a pivotal molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain. Its role extends beyond that of a simple energy reservoir, influencing mitochondrial function, neurotransmission, and neuroprotection. This technical guide provides a comprehensive overview of the core mechanisms by which creatine modulates neuronal cell energy. We delve into the intricacies of the creatine kinase (CK)/phosphocreatine (PCr) system, its impact on mitochondrial bioenergetics, and the downstream effects on neuronal health and function. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The central nervous system (CNS) accounts for approximately 20% of the body's total energy consumption at rest, primarily to maintain ion gradients essential for neurotransmission.[1] This high metabolic rate renders neurons vulnerable to energy deficits, a common feature in a spectrum of neurological disorders. Creatine, an endogenous nitrogenous organic acid, plays a critical role in maintaining this delicate energetic balance. The supplementation of creatine has been explored as a therapeutic strategy to bolster neuronal energy reserves and confer neuroprotection.[2][3] Understanding the fundamental mechanisms of creatine's action on neuronal energy metabolism is paramount for the development of novel therapeutic interventions for neurological diseases characterized by impaired bioenergetics.

The Creatine Kinase/Phosphocreatine (PCr) System: The Primary Energy Buffer

The cornerstone of creatine's function in neuronal energy metabolism is the creatine kinase (CK)/phosphocreatine (PCr) system. This system acts as a rapid, high-capacity temporal and spatial energy buffer, ensuring a constant supply of adenosine triphosphate (ATP) at sites of high energy consumption.[4]

The reversible reaction catalyzed by creatine kinase is as follows:

Creatine + ATP ↔ Phosphocreatine (PCr) + ADP + H+

In neurons, this system is compartmentalized, with specific CK isoenzymes strategically localized to couple ATP production with its utilization.[5]

-

Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK utilizes newly synthesized ATP from oxidative phosphorylation to generate PCr. This process is highly efficient, maintaining a high PCr/creatine ratio.[4]

-

Cytosolic Brain-Type Creatine Kinase (BB-CK): Predominantly found in the cytosol, BB-CK rapidly regenerates ATP from PCr at sites of high energy demand, such as synapses and ion pumps.[6]

This "PCr shuttle" effectively transports high-energy phosphate from the mitochondria to the cytosol, maintaining stable ATP levels and preventing localized drops in energy that could impair neuronal function.

Signaling Pathway: The Creatine Kinase/Phosphocreatine Shuttle

Impact on Mitochondrial Function

Creatine's influence extends to the powerhouse of the cell, the mitochondria. By facilitating the efficient removal of ATP from the mitochondrial matrix via the PCr shuttle, creatine helps to maintain a high rate of oxidative phosphorylation.[3] The continuous regeneration of ADP by mtCK in the intermembrane space stimulates ATP synthase and the electron transport chain.

Furthermore, creatine has been shown to have direct protective effects on mitochondria:

-

Stabilization of the Mitochondrial Permeability Transition Pore (mPTP): Creatine can inhibit the opening of the mPTP, a critical event in the initiation of apoptosis.[7]

-

Reduction of Reactive Oxygen Species (ROS): By maintaining mitochondrial membrane potential and efficient energy production, creatine can help reduce the generation of harmful ROS.[7][8]

Quantitative Data on Creatine's Effects on Neuronal Bioenergetics

The following tables summarize quantitative data from various studies investigating the impact of creatine supplementation on neuronal and brain bioenergetics. It is important to note that methodologies, creatine dosages, and study populations vary across these studies.

Table 1: Effects of Creatine Supplementation on Brain Creatine, Phosphocreatine, and ATP Levels in Humans (in vivo MRS studies)

| Study Population | Supplementation Protocol | Brain Region | % Change in Total Creatine | % Change in PCr | % Change in ATP | PCr/ATP Ratio Change | Reference |

| Healthy Adults (n=15) | 7 days (creatine) | Sensorimotor Cortex | +9.2% | - | - | - | [9] |

| Healthy Volunteers (n=12) | 7 days | Hippocampus/Subcortical | +5.2% (increase from 9.6 to 10.1 mM) | Variable | -7.4% (decrease from 2.7 to 2.5 mM) | Increased from 0.80 to 0.85 | [10][11] |

| Healthy Volunteers (n=7) | 7 days (20g/day) | Subcortical | - | - | -9.0% (decrease from 2.32 to 2.11 mM) | Increased from 0.78 to 0.83 | [12] |

Table 2: Effects of Creatine on Bioenergetics in Animal and In Vitro Neuronal Models

| Model | Treatment | Parameter | Control | Creatine-Treated | % Change | Reference |

| Mice (in vivo, cerebral ischemia) | Prophylactic creatine | Brain ATP (post-ischemia) | Significantly lower | Buffered depletion | - | [13] |

| Mice (in vivo) | 3 weeks, 2% creatine diet | Brain Total Creatine (µmol/g protein) | ~15 | ~15 | No significant change | [14][15] |

| Mice (in vivo) | 3 weeks, 2% creatine diet | Brain PCr (µmol/g protein) | ~5 | ~5 | No significant change | [14][15] |

| Mice (in vivo) | 3 weeks, 2% creatine diet | Brain ATP (µmol/g protein) | ~20 | ~20 | No significant change | [14][15] |

| Cultured Hippocampal Cells | 5 mM creatine + H₂O₂ | Intracellular ATP/PCr | Depleted by H₂O₂ | Effectively antagonized depletion | - | [16][17] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of creatine on neuronal cell energy.

Measurement of Neuronal ATP, PCr, and Creatine Levels

A. In Vivo Magnetic Resonance Spectroscopy (MRS)

-

Principle: A non-invasive technique to measure the concentration of metabolites in living tissue. ³¹P-MRS is used to quantify ATP and PCr, while ¹H-MRS measures total creatine.

-

Protocol Outline:

-

Subjects or animals are placed within a high-field MRI scanner.

-

A localized volume of interest (voxel) is selected in the brain region of interest.

-

Radiofrequency pulses are applied to excite the phosphorus (³¹P) or proton (¹H) nuclei.

-

The resulting signals (free induction decay) are detected and Fourier transformed to generate a spectrum.

-

The areas under the peaks corresponding to ATP, PCr, and creatine are quantified and compared to a reference compound to determine absolute concentrations or ratios.

-

B. High-Performance Liquid Chromatography (HPLC)

-

Principle: A technique used to separate, identify, and quantify components in a mixture.

-

Protocol Outline:

-

Brain tissue is rapidly dissected and snap-frozen in liquid nitrogen to halt metabolic activity.

-

The tissue is homogenized in perchloric acid to extract the metabolites and precipitate proteins.

-

The supernatant is neutralized and injected into an HPLC system.

-

Metabolites are separated on a reverse-phase column and detected by UV absorbance.

-

Concentrations are determined by comparing peak areas to those of known standards.

-

C. Luciferase-Based Luminescence Assay

-

Principle: A highly sensitive method to quantify ATP based on the light-producing reaction of firefly luciferase.

-

Protocol Outline:

-

Neuronal cells or tissue extracts are prepared.

-

A reagent containing luciferase and its substrate, D-luciferin, is added.

-

In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light.

-

The emitted light is measured using a luminometer, and the ATP concentration is determined from a standard curve.

-

Assessment of Mitochondrial Respiration

Seahorse XF Extracellular Flux Analyzer

-

Principle: Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

-

Experimental Workflow:

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: Utilizes fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner.

-

Common Probes:

-

Tetramethylrhodamine, methyl ester (TMRM): A cell-permeant, cationic dye that accumulates in mitochondria with a negative membrane potential. A decrease in fluorescence indicates depolarization.

-

JC-1: A ratiometric dye that exists as green fluorescent monomers at low ΔΨm and forms red fluorescent "J-aggregates" at high ΔΨm. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

-

-

Protocol Outline:

-

Culture neurons on glass coverslips.

-

Load cells with the fluorescent probe (e.g., TMRM or JC-1).

-

Acquire fluorescence images using a confocal or fluorescence microscope.

-

Quantify the fluorescence intensity in mitochondrial regions of interest.

-

Compare the fluorescence intensity or ratio between control and creatine-treated neurons.

-

Neuroprotective Mechanisms

The bioenergetic effects of creatine underpin its neuroprotective properties. By maintaining ATP homeostasis, creatine can mitigate the detrimental downstream effects of energy failure, which are common in many neurological insults.[18]

-

Amelioration of Excitotoxicity: The maintenance of ion gradients by ATP is crucial for preventing excessive neuronal depolarization. By providing a ready source of ATP, creatine helps to maintain the function of Na+/K+-ATPases and Ca²+-ATPases, thereby reducing the likelihood of excitotoxic cell death.[16]

-

Inhibition of Apoptosis: As mentioned, creatine can inhibit the opening of the mPTP, a key step in the intrinsic apoptotic pathway.[7]

-

Reduction of Oxidative Stress: By optimizing mitochondrial function and reducing ROS production, creatine helps to protect neurons from oxidative damage.[8]

Conclusion

Creatine's mechanism of action on neuronal cell energy is multifaceted, with the creatine kinase/phosphocreatine system at its core. This elegant system provides a rapid and efficient means of buffering and transporting cellular energy, which is critical for maintaining neuronal function and viability. Beyond its role as an energy buffer, creatine directly influences mitochondrial function, leading to enhanced ATP production and reduced oxidative stress. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the therapeutic potential of creatine for a range of neurological disorders characterized by impaired energy metabolism. Future studies should aim to further elucidate the precise molecular targets of creatine and to optimize supplementation strategies for clinical applications.

References

- 1. Effects of Creatine Supplementation on Brain Function and Health | MDPI [mdpi.com]

- 2. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional aspects of creatine kinase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissociated expression of mitochondrial and cytosolic creatine kinases in the human brain: a new perspective on the role of creatine in brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creatine as a mitochondrial theranostic in predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. jneurosci.org [jneurosci.org]

- 10. Cerebral energetic effects of creatine supplementation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. cds.ismrm.org [cds.ismrm.org]

- 13. Prophylactic Creatine Administration Mediates Neuroprotection in Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotection and Therapeutic Implications of Creatine Supplementation for Brain Injury Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

Regulation of Creatine Transporter SLC6A8 Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solute carrier family 6 member 8 (SLC6A8) gene encodes the creatine transporter (CrT), a vital protein responsible for the uptake of creatine into tissues with high energy demands, such as the brain and skeletal muscle[1][2][3]. Creatine is a critical component of the cellular energy buffering and transport system, primarily through its phosphorylation to phosphocreatine[3]. Dysregulation of SLC6A8 expression or function leads to Cerebral Creatine Deficiency Syndrome-1 (CCDS-1), an X-linked disorder characterized by intellectual disability, speech and language delays, and seizures[1][4][5][6]. Understanding the intricate mechanisms governing SLC6A8 gene expression is paramount for developing therapeutic strategies for CCDS-1 and other conditions where creatine metabolism is implicated, such as neurodegenerative diseases and cancer[7][8]. This guide provides a comprehensive overview of the transcriptional, post-transcriptional, and epigenetic regulation of the SLC6A8 gene, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.

Transcriptional Regulation of SLC6A8

The transcription of the SLC6A8 gene is a complex process controlled by a promoter region and the binding of various transcription factors.

Promoter Region and Basal Transcriptional Machinery

A 1104 base pair sequence located proximal to the mRNA start site of the SLC6A8 gene has been identified to possess promoter activity in multiple cell lines[8][9]. This region orchestrates the recruitment of the basal transcription machinery to initiate gene expression. Interestingly, a duplicated unprocessed pseudogene of SLC6A8, designated SLC6A10P, located on chromosome 16p11.2, also contains a functional promoter. In some cell lines, the promoter of the pseudogene exhibits stronger activity than that of the parent SLC6A8 gene[9].

Transcription Factor Binding Sites

The promoter region of the SLC6A8 gene contains consensus binding sites for several transcription factors, suggesting a multi-layered regulatory network. Key identified transcription factors include:

-

Sp1 (Specificity Protein 1): A ubiquitous transcription factor involved in the expression of numerous housekeeping and tissue-specific genes.

-

E2F family (E2F1, E2F-2, E2F-3a): A group of transcription factors crucial for the regulation of cell cycle progression.

-

Egr-4 (Early Growth Response 4): A zinc-finger transcription factor involved in cellular proliferation and differentiation.

These transcription factor binding sites have been identified through computational analysis of the SLC6A8 promoter region[1].

Post-Transcriptional Regulation of SLC6A8

Following transcription, the SLC6A8 pre-mRNA undergoes several modifications that influence its stability, translation efficiency, and the function of the resulting protein.

Alternative Splicing

Alternative splicing of the SLC6A8 pre-mRNA generates multiple transcript variants, some of which may play a regulatory role. Two notable splice variants are SLC6A8C and SLC6A8D. These variants encode truncated proteins that are unable to transport creatine themselves[10]. However, their overexpression has been shown to increase the protein levels of the functional creatine transporter (CTR1) and enhance overall creatine uptake[10]. This suggests that these non-functional isoforms may act as regulators of the primary creatine transporter[8][10].

Signaling Pathways Modulating SLC6A8 Expression and Activity

A complex network of intracellular signaling pathways fine-tunes SLC6A8 expression and the activity of the creatine transporter protein. These pathways often respond to cellular energy status, hormonal signals, and stress.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK, a key sensor of cellular energy status, negatively regulates the creatine transporter. Activation of AMPK leads to a reduction in creatine uptake, which is achieved by decreasing the maximal transport rate (Vmax) of the transporter at the plasma membrane[11]. This regulation is thought to be a mechanism to conserve energy under conditions of cellular stress. The mTOR pathway may be involved in the AMPK-dependent regulation of SLC6A8[4][11].

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes to Study AMPK Regulation of SLC6A8

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding human SLC6A8 alone or in combination with cRNA for the catalytic subunit of AMPK.

-

Incubation: Oocytes are incubated for 3-5 days to allow for protein expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard buffer.

-

Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (e.g., -50 mV).

-

Creatine is added to the perfusion solution to induce a current, which is a measure of transporter activity.

-

The current is measured before and after the application of an AMPK activator (e.g., AICAR) to determine the effect of AMPK on SLC6A8 activity.

-

Diagram of the AMPK Signaling Pathway Regulating SLC6A8

References

- 1. genecards.org [genecards.org]

- 2. X-Linked Creatine-Transporter Gene (SLC6A8) Defect: A New Creatine-Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of SLC6A8 species conservation and the effect of pathogenic variants on creatine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SLC6A8 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Upregulation and epigenetic modification of the creatine transporter SLC6A8 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SLC6A8 solute carrier family 6 member 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Cloning and characterization of the promoter regions from the parent and paralogous creatine transporter genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Post-transcriptional regulation of the creatine transporter gene: functional relevance of alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of the creatine transporter by AMP-activated protein kinase in kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Creatine Kinase/Phosphocreatine System: A Technical Guide to its Central Role in Cellular Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Creatine Kinase/Phosphocreatine (CK/PCr) system is a pivotal component of cellular energy metabolism, acting as a rapid temporal and spatial buffer of adenosine triphosphate (ATP). This system is particularly crucial in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain. By catalyzing the reversible transfer of a phosphate group from phosphocreatine to ADP, creatine kinase ensures a constant supply of ATP at sites of high consumption, thereby maintaining cellular function and viability. Dysregulation of the CK/PCr system is implicated in a range of pathologies, including neurodegenerative diseases and cardiovascular conditions, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the CK/PCr system's core functions, quantitative data on its key components, detailed experimental protocols for its study, and an exploration of its role in signaling pathways and as a drug development target.

The Creatine Kinase/Phosphocreatine Shuttle: A Spatiotemporal Energy Buffer

The primary function of the CK/PCr system is to act as an energy shuttle, efficiently transporting high-energy phosphate from sites of ATP production (mitochondria and glycolysis) to sites of ATP consumption (e.g., ATPases involved in muscle contraction, ion pumping, and signaling).[1][2] This is accomplished through the coordinated action of different creatine kinase isoenzymes strategically localized within the cell.

-

Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK utilizes newly synthesized ATP from oxidative phosphorylation to convert creatine into phosphocreatine.[1]

-

Cytosolic Creatine Kinase Isoforms (MM-CK, MB-CK, BB-CK): These isoforms are often localized near ATP-consuming processes.[3] For instance, MM-CK is associated with the myofibrils in skeletal muscle, while BB-CK is found in the brain.[4][5] They utilize the readily diffusible phosphocreatine to regenerate ATP locally from ADP.

This shuttle mechanism ensures that the cytosolic ATP/ADP ratio remains high, even during periods of intense metabolic activity, which is critical for maintaining the thermodynamic favorability of ATP hydrolysis.

Quantitative Data on the CK/PCr System

The concentrations of creatine, phosphocreatine, ATP, and the activity of creatine kinase vary significantly across different tissues, reflecting their diverse energy requirements.

| Tissue | Creatine Kinase Activity (U/g wet weight) | Phosphocreatine (mmol/kg wet weight) | ATP (mmol/kg wet weight) |

| Skeletal Muscle | ~1000-3000 | ~15-25[6] | ~4-6[7] |

| Heart | ~300-800 | ~10-15 | ~4-6 |

| Brain | ~150-250 | ~3-5 | ~2-3 |

Note: Values are approximate and can vary based on species, age, and physiological state. Data compiled from multiple sources.

Signaling Pathways and Regulation

The CK/PCr system is intricately linked with key cellular signaling pathways that sense and respond to changes in cellular energy status.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a master regulator of cellular energy homeostasis, activated by an increase in the AMP/ATP ratio, which signals low energy status.[8][9] The CK/PCr system plays a crucial role in buffering ATP levels, thereby influencing AMPK activity. A decrease in the phosphocreatine-to-creatine (PCr/Cr) ratio can also contribute to AMPK activation, indicating a decline in the cell's energy reserve.[10] Once activated, AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[10]

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[11] mTOR complex 1 (mTORC1) is activated under conditions of high energy and nutrient availability.[12] AMPK can inhibit mTORC1 activity, both directly by phosphorylating the mTORC1 component Raptor and indirectly by activating the TSC complex, a negative regulator of mTORC1.[12][13] By influencing AMPK activity, the CK/PCr system indirectly modulates mTOR signaling, thereby linking cellular energy status to cell growth and proliferation.[14]

Experimental Protocols

A variety of experimental techniques are employed to investigate the CK/PCr system.

Spectrophotometric Assay of Creatine Kinase Activity

This is a classic and widely used method to determine CK activity in tissue homogenates or serum.[15][16] The assay is based on a series of coupled enzyme reactions that ultimately lead to the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[17]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing imidazole, glucose, N-acetylcysteine, magnesium acetate, NADP+, and EDTA at the appropriate concentrations and pH (typically around 6.7).

-

Substrate Solution: Prepare a solution containing ADP, AMP, di-adenosine-5-pentaphosphate, and creatine phosphate.

-

Enzyme Solution: Prepare a solution containing hexokinase and glucose-6-phosphate dehydrogenase.

-

Working Reagent: Mix the assay buffer, substrate solution, and enzyme solution in the specified ratios.

-

-

Sample Preparation:

-

Prepare tissue homogenates or use serum/plasma samples. Samples may need to be diluted to ensure the activity falls within the linear range of the assay.

-

-

Assay Procedure:

-

Pre-warm the working reagent to the desired temperature (e.g., 37°C).

-

Add the sample to the working reagent and mix.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the CK activity based on the rate of change in absorbance, the molar extinction coefficient of NADPH, and the sample dilution factor.[18]

-

Luciferase-Based ATP Assay

This highly sensitive method is used to quantify ATP concentrations in cell and tissue extracts.[19] The assay relies on the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing light that can be measured with a luminometer.[20][21]

Protocol:

-

Reagent Preparation:

-

Lysis Buffer: Use a commercially available cell lysis buffer compatible with the luciferase reaction or prepare a suitable buffer (e.g., containing Tris-HCl, EDTA).

-

Luciferase Reagent: Reconstitute lyophilized luciferase and luciferin substrate in the provided assay buffer. Protect from light.

-

-

Sample Preparation:

-

For cultured cells, wash the cells with PBS and then add the lysis buffer. Incubate to ensure complete cell lysis.

-

For tissue samples, homogenize the tissue in the lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of ATP.

-

Add the luciferase reagent to the samples and standards in a luminometer-compatible plate.

-

Measure the luminescence signal using a luminometer.

-

Determine the ATP concentration in the samples by comparing their luminescence to the standard curve.[22][23]

-

31P Magnetic Resonance Spectroscopy (MRS) for Phosphocreatine and ATP Measurement

31P-MRS is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including phosphocreatine and ATP, in intact tissues.[24]

Protocol:

-

Subject/Sample Preparation:

-

The subject is positioned within the bore of the MRI scanner. For localized measurements, a surface coil is placed over the tissue of interest (e.g., skeletal muscle, brain).

-

-

Data Acquisition:

-

A series of radiofrequency pulses are applied to excite the 31P nuclei.

-

The resulting signals (free induction decay) are detected by the coil.

-

Saturation transfer techniques can be employed to measure the forward and reverse reaction rates of creatine kinase by selectively saturating the γ-phosphate of ATP and observing the effect on the phosphocreatine signal.[25]

-

-

Data Processing and Analysis:

-

The raw data is Fourier transformed to produce a spectrum with distinct peaks corresponding to different phosphorus-containing metabolites (PCr, α-ATP, β-ATP, γ-ATP, inorganic phosphate).

-

The concentration of each metabolite is determined by integrating the area under its respective peak.

-

The ratio of PCr to ATP can be calculated to assess the energetic state of the tissue.[26]

-

Experimental Workflow for Investigating the CK/PCr System

A typical workflow for studying the role of the CK/PCr system in cellular bioenergetics involves a multi-faceted approach.

The CK/PCr System as a Drug Development Target

Given its critical role in cellular energetics, the CK/PCr system presents a promising target for therapeutic intervention in a variety of diseases.

Neurodegenerative Diseases

There is growing evidence that impaired energy metabolism is a key factor in the pathogenesis of neurodegenerative disorders such as Huntington's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2] Strategies aimed at boosting the CK/PCr system, such as creatine supplementation, have shown some therapeutic potential in preclinical models of these diseases by enhancing cellular ATP levels and reducing oxidative stress.[2][8]

Cardiovascular Disease

In the heart, the CK/PCr system is essential for meeting the high energy demands of continuous contraction. A decline in the PCr/ATP ratio is a hallmark of heart failure. Therapeutic approaches that aim to preserve or enhance the function of the CK/PCr system are being explored as potential treatments for ischemic heart disease and heart failure.

Creatine Kinase Inhibitors

The development of specific inhibitors of creatine kinase isoenzymes is an active area of research.[27] Such inhibitors could be valuable tools for dissecting the precise roles of different CK isoforms in normal physiology and disease.[28] Furthermore, in certain cancers that exhibit a high reliance on the CK/PCr system for rapid proliferation, CK inhibitors are being investigated as potential anti-cancer agents.[29]

Conclusion

The creatine kinase/phosphocreatine system is a cornerstone of cellular bioenergetics, ensuring a continuous and localized supply of ATP in tissues with high and dynamic energy requirements. Its intricate regulation and close interplay with key signaling pathways underscore its importance in maintaining cellular homeostasis. The methodologies outlined in this guide provide a robust framework for investigating the CK/PCr system, and the growing understanding of its role in disease pathogenesis is opening up new avenues for the development of novel therapeutic strategies. For researchers and drug development professionals, a thorough understanding of the CK/PCr system is essential for advancing our knowledge of cellular metabolism and for designing effective treatments for a range of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. Muscle creatine kinase isoenzyme expression in adult human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. redalyc.org [redalyc.org]

- 6. High-energy phosphate transfer in human muscle: diffusion of phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Mechanisms of AMPK in the maintenance of ATP balance during energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

- 12. Insight on Transcriptional Regulation of the Energy Sensing AMPK and Biosynthetic mTOR Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. AMPK and mTOR in cellular energy homeostasis and drug targets. | Semantic Scholar [semanticscholar.org]

- 15. Creatine Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. med.libretexts.org [med.libretexts.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assaygenie.com [assaygenie.com]

- 19. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. ATP Determination Kit - FAQs [thermofisher.com]

- 22. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 23. apexbt.com [apexbt.com]

- 24. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. 31P-Magnetization Transfer Magnetic Resonance Spectroscopy Measurements of In Vivo Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scbt.com [scbt.com]

- 28. medchemexpress.com [medchemexpress.com]

- 29. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Creatine Metabolism in Animal Models of Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by progressive neuronal loss and dysfunction. A growing body of evidence points to impaired cellular energy metabolism as a key pathological feature in these disorders. The creatine/phosphocreatine system, governed by creatine kinase, is fundamental for maintaining energy homeostasis in tissues with high and fluctuating energy demands, like the brain. This technical guide provides a comprehensive overview of the alterations in creatine metabolism observed in various animal models of neurodegenerative diseases. It details the experimental protocols used to assess these changes and summarizes key quantitative findings. Furthermore, this guide illustrates the central signaling pathways and experimental workflows to facilitate a deeper understanding and aid in the development of novel therapeutic strategies targeting cellular bioenergetics.

Introduction: The Creatine Kinase/Phosphocreatine System in Brain Bioenergetics

The brain is a highly metabolic organ, consuming approximately 20% of the body's total energy.[1] This energy is primarily used to maintain ion gradients essential for neuronal excitability and neurotransmission. The creatine kinase (CK)/phosphocreatine (PCr) system acts as a crucial temporal and spatial energy buffer.[2][3]

Creatine is synthesized from the amino acids arginine, glycine, and methionine, or obtained from dietary sources.[4] It is taken up by neurons and glial cells via the creatine transporter (SLC6A8). Inside the cell, mitochondrial CK (MtCK) utilizes ATP generated from oxidative phosphorylation to phosphorylate creatine into phosphocreatine. PCr, a high-energy phosphate compound, can then be shuttled to sites of high energy consumption, where cytosolic CK (e.g., brain-type BB-CK) rapidly regenerates ATP from ADP. This system is vital for maintaining cellular ATP/ADP ratios during periods of high metabolic demand.

Dysfunction in this critical energy buffering system has been implicated in the pathophysiology of several neurodegenerative diseases.[5][6] Animal models provide an invaluable tool to investigate the specific alterations in creatine metabolism and to test the efficacy of therapeutic interventions aimed at restoring bioenergetic function.

Creatine Metabolism in Animal Models of Neurodegenerative Diseases

Huntington's Disease (HD)

HD is an autosomal dominant neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene.[4] Mitochondrial dysfunction and impaired energy metabolism are considered central to its pathogenesis.[2]

Animal Models:

-

R6/2 Mice: A widely used transgenic model expressing exon 1 of the human huntingtin gene with an expanded CAG repeat.

-

N171-82Q Mice: A transgenic model expressing the N-terminal 171 amino acids of human huntingtin with 82 glutamine repeats.[7]

-

HdhQ111 Knock-in Mice: A model with an expanded CAG repeat knocked into the endogenous mouse huntingtin gene.[7]

Key Findings:

Studies in these models have consistently shown alterations in the creatine/phosphocreatine system. Oral creatine supplementation has demonstrated significant neuroprotective effects, improving motor performance, extending survival, and reducing brain atrophy.[2][8][9] Interestingly, some studies report an increase in phosphocreatine levels in the brains of HD mice, which may represent a compensatory mechanism.[7] However, a significant decrease in both cytosolic and mitochondrial creatine kinase activity has been observed in R6/2, N171-82Q, and HdhQ111 mice.[7]

Table 1: Quantitative Data on Creatine Metabolism in Huntington's Disease Animal Models

| Parameter | Animal Model | Brain Region | Change | Reference |

| Creatine Kinase Activity | R6/2 | Cytosolic & Mitochondrial Fractions | ~27% decrease | [7] |

| N171-82Q | Cytosolic & Mitochondrial Fractions | ~25-27% decrease | [7] | |

| HdhQ111 | Mitochondrial Fraction | ~25% decrease | [7] | |

| Phosphocreatine (PCr) | R6/2, N171-82Q, HdhQ111 | Whole Brain Extracts | Significantly increased | [7] |

| Creatine Supplementation | R6/2 | - | Improved survival, motor performance | [2][8][9] |

| N171-82Q | - | Improved survival, motor performance |

Alzheimer's Disease (AD)

AD is the most common form of dementia, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. Impaired brain energy metabolism is an early pathological feature of AD.[1]

Animal Models:

-

3xTg-AD Mice: A triple-transgenic model harboring mutations in the amyloid precursor protein (APP), presenilin-1 (PS1), and tau genes.

-

TgCRND8 Mice: Expresses a double mutant form of human APP.[10]

Key Findings:

In AD mouse models, there is evidence of disrupted creatine metabolism. Studies have reported the presence of creatine deposits in the brains of transgenic AD mice, suggesting a perturbed energy state.[11] Creatine supplementation in 3xTg-AD mice has been shown to improve cognitive function and brain bioenergetics, and to reduce levels of Aβ and phosphorylated tau.[12][13][14]

Table 2: Quantitative Data on Creatine Metabolism in Alzheimer's Disease Animal Models

| Parameter | Animal Model | Brain Region | Change | Reference |

| Creatine Levels | TgCRND8 | Hippocampus | Focally elevated deposits | [10][11] |

| Creatine Supplementation | 3xTg-AD | Hippocampus | Improved spatial cognition (females) | [12] |

| 3xTg-AD | - | Reduced Aβ and p-tau levels | [12][13] |

Parkinson's Disease (PD)

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits. Mitochondrial dysfunction and oxidative stress are key contributors to PD pathology.

Animal Models:

-

MPTP-induced Mice: Administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) causes selective destruction of dopaminergic neurons.

-

6-OHDA-induced Rats: Intracerebral injection of 6-hydroxydopamine (6-OHDA) leads to degeneration of dopaminergic neurons.[15]

-

α-synuclein Overexpressing Models: Transgenic models overexpressing α-synuclein, a key component of Lewy bodies.

Key Findings:

Preclinical studies in animal models of PD have shown that creatine supplementation can be neuroprotective, likely by supporting ATP production and reducing oxidative stress.[15][16] In the 6-OHDA rat model, a decrease in phosphocreatine has been observed in the dorsal striatum.[10]

Table 3: Quantitative Data on Creatine Metabolism in Parkinson's Disease Animal Models

| Parameter | Animal Model | Brain Region | Change | Reference |

| Phosphocreatine (PCr) | 6-OHDA Rat | Dorsal Striatum | Decreased | [10] |

| Creatine | 6-OHDA Rat | Dorsal Striatum | Increased | [10] |

| Creatine Supplementation | MPTP Mouse | - | Neuroprotective effects | [16] |

| Creatine | MPTP non-human primate | Serum | Increased | [17] |

Amyotrophic Lateral Sclerosis (ALS)

ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord. Mitochondrial dysfunction is an early pathological feature in ALS models.[3]

Animal Models:

-

SOD1-G93A Mice: A transgenic model overexpressing a mutant form of human superoxide dismutase 1 (SOD1), a common cause of familial ALS.

Key Findings:

In the SOD1-G93A mouse model, oral administration of creatine has been shown to produce a dose-dependent improvement in motor performance and to extend survival.[15][18] These beneficial effects are associated with protection against the loss of motor neurons. Studies have also reported decreased ATP synthesis rates in brain mitochondria from SOD1-G93A mice.[19]

Table 4: Quantitative Data on Creatine Metabolism in ALS Animal Models

| Parameter | Animal Model | Brain Region/Tissue | Change | Reference |

| ATP Synthesis Rate | SOD1-G93A | Brain Mitochondria | Decreased | [19] |

| Creatine + Phosphocreatine | SOD1-G93A | Motor Cortex, Brainstem | Tended to increase with disease progression | [1] |

| Lactate | SOD1-G93A | Motor Cortex, Striatum, Brainstem | Decreased | [1] |

| Creatine Supplementation | SOD1-G93A | - | Improved motor performance and survival | [15][18] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to assess creatine metabolism in animal models of neurodegenerative diseases.

Animal Model Induction

Protocol 3.1.1: MPTP-induced Mouse Model of Parkinson's Disease This protocol describes a common method for inducing Parkinsonism in mice using the neurotoxin MPTP.[7]

-

Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.

-

MPTP Preparation: Prepare a solution of MPTP hydrochloride in sterile saline (e.g., 2 mg/ml).

-

Administration: Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.

-

Post-injection Monitoring: Monitor animals for signs of toxicity. The dopaminergic lesion develops over several days, with significant cell loss observed after 7-21 days.

Tissue Preparation

Protocol 3.2.1: Brain Tissue Homogenization This protocol is a general procedure for preparing brain tissue homogenates for various biochemical assays.[13][20][21]

-

Euthanasia and Dissection: Euthanize the animal via an approved method (e.g., cervical dislocation or decapitation) and rapidly dissect the brain on ice.

-

Homogenization Buffer: Prepare an ice-cold homogenization buffer appropriate for the downstream application (e.g., for enzyme assays, a buffer containing protease and phosphatase inhibitors is recommended).

-

Homogenization: Homogenize the brain tissue in the buffer using a Dounce homogenizer, Potter-Elvehjem homogenizer, or a mechanical homogenizer.

-

Centrifugation: Centrifuge the homogenate at a specific speed and temperature to separate cellular fractions (e.g., 1000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris).

-

Supernatant Collection: Carefully collect the supernatant for further analysis.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard method such as the Bradford protein assay.

Protocol 3.2.2: Bradford Protein Assay This is a rapid and sensitive method for the quantitation of protein.[9][22]

-

Reagent Preparation: Prepare or obtain a commercial Bradford reagent.

-

Standard Curve: Prepare a series of protein standards of known concentrations (e.g., using bovine serum albumin - BSA).

-

Sample Preparation: Dilute the tissue homogenate to a concentration within the linear range of the assay.

-

Assay: Add the Bradford reagent to the standards and samples.

-

Measurement: After a short incubation, measure the absorbance at 595 nm using a spectrophotometer.

-

Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.

Measurement of Creatine and Related Metabolites

Protocol 3.3.1: HPLC for Creatine and Phosphocreatine High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of creatine and phosphocreatine.[3][5][6]

-

Sample Preparation (Deproteinization):

-

Homogenize frozen brain tissue in ice-cold 0.4 M perchloric acid.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Neutralize the supernatant with a potassium carbonate solution.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC System: Use a C18 reverse-phase column.

-

Mobile Phase: An isocratic mobile phase containing a phosphate buffer (e.g., 50 mM KH2PO4) and an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) at a specific pH.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Quantification: Compare the peak areas of creatine and phosphocreatine in the samples to those of known standards.

Protocol 3.3.2: In Vivo Magnetic Resonance Spectroscopy (MRS) for Creatine MRS allows for the non-invasive measurement of metabolites in the living brain.[22][23][24][25][26][27]

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame within the MRI scanner. Monitor physiological parameters throughout the experiment.

-

Localization: Use anatomical MRI images to define a volume of interest (VOI) in the brain region to be studied.

-

MRS Sequence: Acquire proton (¹H) MRS data using a sequence such as PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode).

-

Data Processing: Process the raw MRS data, including Fourier transformation, phase correction, and baseline correction.

-

Quantification: Use a software package like LCModel to fit the in vivo spectrum with a basis set of known metabolite spectra to determine the concentration of creatine and other metabolites.

Enzyme Activity Assays

Protocol 3.4.1: Creatine Kinase (CK) Activity Assay This spectrophotometric assay measures the activity of CK in tissue homogenates.[20][28][29][30][31]

-

Reaction Principle: The assay is a coupled enzyme reaction. The ATP produced from the CK-catalyzed reaction of phosphocreatine and ADP is used by hexokinase to phosphorylate glucose. The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The rate of NADPH formation is measured by the increase in absorbance at 340 nm.

-

Reagent Preparation: Prepare a reaction mixture containing phosphocreatine, ADP, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase in a suitable buffer.

-

Assay Procedure:

-

Add the tissue homogenate to the reaction mixture.

-

Monitor the change in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

-

Calculation: Calculate the CK activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Protein Expression Analysis

Protocol 3.5.1: Western Blot for AGAT and GAMT Western blotting is used to detect and quantify the expression levels of the creatine synthesis enzymes, arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[32][33][34][35][36]

-

Protein Extraction and Quantification: Prepare protein lysates from brain tissue and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for AGAT and GAMT.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3.5.2: Immunohistochemistry (IHC) for Creatine Transporter (SLC6A8) IHC is used to visualize the localization and expression of the creatine transporter in brain tissue sections.[18][37][38][39]

-

Tissue Preparation: Perfuse the animal with paraformaldehyde (PFA) and prepare cryostat or paraffin-embedded brain sections.

-

Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-